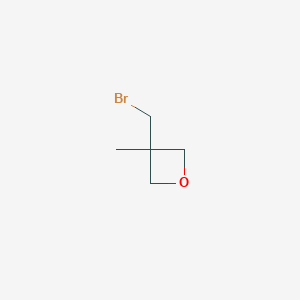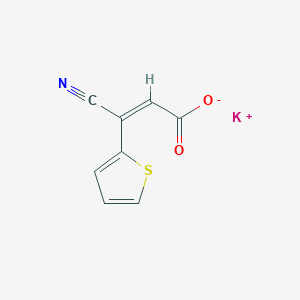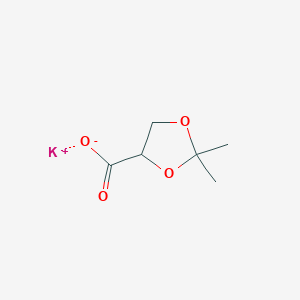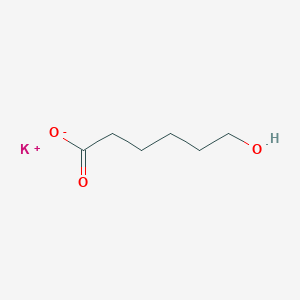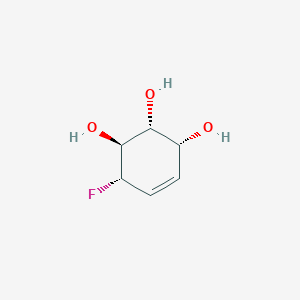
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol, also known as 4-Fluorocyclohexane-1,2,3-triol, is a synthetic chemical compound with potential therapeutic properties. This compound belongs to the family of fluorinated carbohydrates and has been the subject of scientific research in recent years due to its unique chemical structure and potential applications in medicine.
Mechanism Of Action
The mechanism of action of (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as alpha-glucosidase, which is involved in the breakdown of carbohydrates. This inhibition can lead to a decrease in blood glucose levels, which is beneficial in the treatment of diabetes.
Biochemical And Physiological Effects
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
One of the advantages of (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol is its potential as a starting material for the synthesis of new drugs. Its unique chemical structure and potential therapeutic properties make it an attractive candidate for drug development. However, its complex synthesis method and limited availability can be a limitation for lab experiments.
Future Directions
There are several future directions for the research on (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol. One of the significant areas of research is the development of new drugs for the treatment of diabetes and cancer. Studies are also underway to investigate its potential use in the treatment of infectious diseases and inflammation. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
In conclusion, (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol is a synthetic chemical compound with potential therapeutic properties. Its unique chemical structure and potential applications in medicine have made it the subject of extensive scientific research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all essential aspects of the research on this compound. Further research is needed to fully understand its potential applications in medicine and to develop new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of (1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol is a complex process that involves several steps. One of the commonly used methods involves the reaction of 4-deoxy-4-fluoro-D-glucose with a chiral catalyst to obtain the desired compound. The synthesis method is crucial in determining the purity and yield of the final product, which can affect its properties and applications.
Scientific Research Applications
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol has been the subject of extensive scientific research due to its potential therapeutic applications. One of the significant areas of research has been its use in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and infectious diseases.
properties
CAS RN |
139432-82-9 |
|---|---|
Product Name |
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol |
Molecular Formula |
C6H9FO3 |
Molecular Weight |
148.13 g/mol |
IUPAC Name |
(1S,2R,3R,6S)-6-fluorocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H9FO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H/t3-,4+,5+,6+/m0/s1 |
InChI Key |
DGGHLTXNAWHUTK-SLPGGIOYSA-N |
Isomeric SMILES |
C1=C[C@@H]([C@H]([C@@H]([C@@H]1O)O)O)F |
SMILES |
C1=CC(C(C(C1O)O)O)F |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)F |
synonyms |
4-Cyclohexene-1,2,3-triol,6-fluoro-,[1S-(1alpha,2beta,3beta,6beta)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







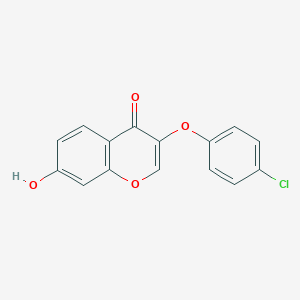
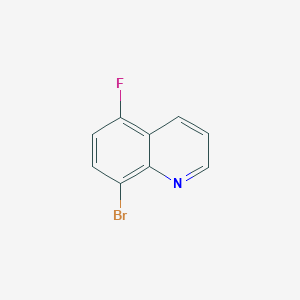


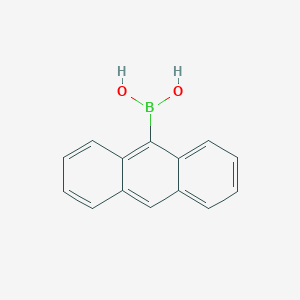
![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)
